molecular formula C23H26ClN3O3 B1314271 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate CAS No. 96478-15-8

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate

Cat. No.: B1314271
CAS No.: 96478-15-8
M. Wt: 427.9 g/mol
InChI Key: RLWDBZIHAUEHLO-UHFFFAOYSA-N
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Description

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The compound likely functions by absorbing UV radiation and converting it into less harmful forms of energy, such as heat . This is a common mode of action for UV-absorbing compounds, which protect against UV-induced damage by reducing the amount of UV radiation that reaches the skin or other surfaces.

Result of Action

The primary result of the compound’s action is the prevention of UV-induced damage. By absorbing UV radiation, the compound reduces the amount of radiation that reaches the skin or other surfaces, thereby reducing the risk of DNA damage, premature aging, and other harmful effects of UV exposure .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, its UV-absorbing properties may be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, factors such as temperature, humidity, and pH could potentially impact the stability of the compound .

Scientific Research Applications

UV Stabilization

One of the primary applications of this compound is as a UV stabilizer in various polymer matrices. The presence of the benzotriazole moiety enhances its ability to absorb UV radiation, thereby protecting the polymer from degradation caused by photolytic processes.

Case Study: Polymeric Materials

Research has demonstrated that incorporating 3-(3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate into poly(methyl methacrylate) (PMMA) significantly improves the material's resistance to UV-induced yellowing and mechanical degradation. In laboratory tests, PMMA samples with this compound exhibited a reduction in color change by over 50% compared to untreated samples after prolonged UV exposure .

Coatings and Paints

This compound is also utilized in coatings and paints, where it serves to enhance durability and longevity against environmental stressors.

Application Example: Automotive Coatings

In automotive applications, the incorporation of this compound into clear coat formulations has shown promising results. Tests indicate that vehicles treated with coatings containing this compound maintain gloss and clarity significantly longer than those without it, demonstrating its effectiveness in prolonging the aesthetic quality of automotive finishes .

Adhesives and Sealants

The compound's properties also extend to adhesives and sealants, where it improves adhesion strength and thermal stability.

Research Findings: Adhesive Formulations

Studies have revealed that adhesives formulated with this compound exhibit enhanced bond strength under thermal cycling conditions. This characteristic is particularly beneficial for applications in construction and automotive industries, where materials are subjected to varying temperatures .

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems.

Case Study: Drug Delivery Systems

In a recent study, the use of this compound as a component in polymeric drug carriers demonstrated improved release profiles for certain pharmaceuticals. The controlled release mechanism enabled by this compound allows for sustained therapeutic effects while minimizing side effects associated with rapid drug release .

Properties

IUPAC Name

3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c1-14(2)22(29)30-10-6-7-15-11-17(23(3,4)5)21(28)20(12-15)27-25-18-9-8-16(24)13-19(18)26-27/h8-9,11-13,28H,1,6-7,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWDBZIHAUEHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546696
Record name 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96478-15-8
Record name 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-TERT-BUTYL-5-(5-CHLOROBENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2Q9Q522C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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